Product packaging for 2-Pyrrolidinepropanoicacid, 3-oxo-(Cat. No.:CAS No. 772994-78-2)

2-Pyrrolidinepropanoicacid, 3-oxo-

Cat. No.: B13952578
CAS No.: 772994-78-2
M. Wt: 157.17 g/mol
InChI Key: KXHPUSVGHHRFAM-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine (B122466) Chemistry and α-Keto Acid Analogs

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of natural products, pharmaceuticals, and catalysts. researchgate.netnih.govfrontiersin.orgnih.gov Its prevalence stems from its unique conformational properties and its utility as a versatile scaffold in drug discovery. researchgate.netnih.govfrontiersin.orgnih.gov The pyrrolidine framework allows for the precise spatial arrangement of functional groups, which is crucial for biological activity. researchgate.net

Furthermore, the ketone group at the 3-position of the pyrrolidine ring classifies the compound as a β-keto acid derivative relative to the pyrrolidine nitrogen and an α-keto acid analog in a broader sense, where the keto group is in close proximity to a carboxylic acid. α-Keto acids are a class of organic compounds that play crucial roles in metabolism and are of significant interest in medicinal chemistry. nih.govgoogle.com1mg.com They can serve as precursors to amino acids through transamination reactions and are involved in various enzymatic pathways. wikipedia.org The incorporation of an α-keto acid-like feature within a pyrrolidine framework suggests potential for biological activity and as a building block for more complex molecules.

Historical Perspectives in Synthetic Organic Chemistry Relevant to Pyrrolidine-Propanoic Acid Scaffolds

The synthesis of pyrrolidine derivatives has been a long-standing focus of organic chemistry, with numerous methods developed for their construction. nih.govorganic-chemistry.org A key historical and still relevant method for the synthesis of cyclic ketones, including those embedded in a pyrrolidine ring, is the Dieckmann cyclization or condensation. researchgate.net This intramolecular reaction of a diester in the presence of a base to form a β-keto ester has been a powerful tool for constructing five- and six-membered rings.

The synthesis of the specific compound of interest, 3-(3-oxo-pyrrolidin-2-yl)-propanoic acid, has been documented in the context of the total synthesis of the alkaloid DL-Slaframine. In a 1973 publication by Walter J. Gensler and Mae W. Hu, this compound was prepared as a key intermediate. The synthesis commenced with the Dieckmann cyclization of ethyl N-(p-carbethoxyethyl)-5-oxopyrrolidine-2-carboxylate, which, after hydrolysis and decarboxylation, yielded the target 3-oxopyrrolidine acid. This historical synthesis highlights the practical application of classic organic reactions in accessing complex heterocyclic structures.

Structural Significance and Research Rationale for 2-Pyrrolidinepropanoicacid, 3-oxo-

The structural arrangement of 3-(3-oxo-pyrrolidin-2-yl)-propanoic acid, combining a pyrrolidine ring, a propanoic acid, and a ketone, makes it a potentially valuable, albeit under-investigated, building block in medicinal chemistry and organic synthesis. The pyrrolidine scaffold provides a rigid framework that can be functionalized at various positions, while the propanoic acid moiety offers a handle for further chemical modifications or for interacting with biological targets. The ketone group introduces a site for nucleophilic attack or further derivatization.

The limited research on this specific compound suggests that its primary value to date has been as a transient intermediate rather than a molecule with inherent, explored biological functions. However, the combination of its structural features suggests that it could be a starting point for the development of novel compounds with potential applications in areas where pyrrolidine-containing molecules have shown promise.

Chemical Data Table

IdentifierValue
Compound Name 3-(3-Oxo-pyrrolidin-2-yl)-propanoic acid hydrochloride
CAS Number 41563-78-4
Linear Formula C₇H₁₂ClNO₃

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B13952578 2-Pyrrolidinepropanoicacid, 3-oxo- CAS No. 772994-78-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

772994-78-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(3-oxopyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C7H11NO3/c9-6-3-4-8-5(6)1-2-7(10)11/h5,8H,1-4H2,(H,10,11)

InChI Key

KXHPUSVGHHRFAM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1=O)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 Pyrrolidinepropanoicacid, 3 Oxo

Retrosynthetic Disconnections and Route Design for the Core Structure

Retrosynthetic analysis of 2-Pyrrolidinepropanoic acid, 3-oxo- reveals several potential bond disconnections to simplify the target molecule into readily available starting materials. A primary disconnection can be made at the C2-position of the pyrrolidine (B122466) ring, separating the propanoic acid side chain from the heterocyclic core. This approach suggests a strategy involving the alkylation of a pre-formed pyrrolidine derivative.

Another key disconnection is the C-N bond within the pyrrolidine ring, often leading back to a linear amino acid or amino ester precursor. This strategy would involve a cyclization step to form the pyrrolidine ring. For instance, a 1,4-dicarbonyl compound or its equivalent can be a precursor, which upon reaction with an amine, would lead to the pyrrolidine ring.

Convergent and Linear Synthetic Strategies for Pyrrolidine-Propanoic Acid Construction

Both convergent and linear strategies can be employed for the construction of 2-Pyrrolidinepropanoic acid, 3-oxo-.

Stereoselective and Asymmetric Synthesis of 2-Pyrrolidinepropanoic acid, 3-oxo- Enantiomers and Diastereomers

The stereochemistry at the C2 position of the pyrrolidine ring is a critical aspect of the synthesis of 2-Pyrrolidinepropanoic acid, 3-oxo-, as different stereoisomers can exhibit distinct biological activities. Several methods can be employed to achieve stereocontrol.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporary chiral groups that can be attached to a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral pyrrolidine derivatives, chiral auxiliaries can be used in various ways, such as in asymmetric alkylation or cycloaddition reactions to form the pyrrolidine ring. While effective, this approach requires additional steps for the attachment and removal of the auxiliary.

Asymmetric Catalysis in Pyrrolidine Ring Formation and Propanoic Acid Attachment

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds. nih.gov For the synthesis of 2-Pyrrolidinepropanoic acid, 3-oxo-, asymmetric catalysis can be applied to key steps such as:

Asymmetric Cyclization: Enantioselective intramolecular aza-Michael additions catalyzed by chiral phosphoric acids have been used to form pyrrolidines with high enantioselectivity. whiterose.ac.uknih.govresearchgate.net

Asymmetric Alkylation: The enantioselective alkylation of an N-protected pyrrolidine derivative at the C2 position using a chiral catalyst can introduce the propanoic acid side chain with a specific stereochemistry.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a pyrrole (B145914) precursor could establish the stereocenter on the pyrrolidine ring.

Catalyst TypeReactionKey Features
Chiral Phosphoric AcidIntramolecular aza-Michael additionHigh enantioselectivity in pyrrolidine ring formation. whiterose.ac.uknih.govresearchgate.net
Chiral Phase-Transfer CatalystsAsymmetric alkylationEnables stereocontrolled introduction of side chains.
Chiral Metal Complexes (e.g., Ru, Rh)Asymmetric hydrogenationCan be used to reduce a double bond in a precursor with high stereoselectivity. mdpi.com

Chemoenzymatic Synthesis of Stereoisomers

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform stereoselective transformations. For the synthesis of chiral pyrrolidine derivatives, lipases can be used for the kinetic resolution of racemic esters or alcohols. Oxidoreductases can be employed for the stereoselective reduction of ketones or imines. Chemoenzymatic approaches offer the advantages of high selectivity and mild reaction conditions.

Protecting Group Strategies for Multifunctional Compounds like 2-Pyrrolidinepropanoic acid, 3-oxo-

The presence of a secondary amine, a ketone, and a carboxylic acid in 2-Pyrrolidinepropanoic acid, 3-oxo- necessitates a careful protecting group strategy to ensure chemoselectivity during the synthesis. jocpr.comorganic-chemistry.org

Amine Protection: The secondary amine is nucleophilic and can be easily oxidized. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org The Boc group is typically removed under acidic conditions, while the Cbz group can be removed by hydrogenolysis. organic-chemistry.orgnih.gov

Carboxylic Acid Protection: The carboxylic acid is acidic and can interfere with base-catalyzed reactions. It is typically protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions.

Ketone Protection: The ketone can be protected as an acetal (B89532) or ketal, for example, by reaction with ethylene (B1197577) glycol. wikipedia.org This protecting group is stable to a wide range of reaction conditions and can be removed with aqueous acid. wikipedia.org

An orthogonal protecting group strategy is often employed, where each protecting group can be removed under specific conditions without affecting the others. jocpr.comorganic-chemistry.org This allows for the selective deprotection and functionalization of different parts of the molecule.

Functional GroupProtecting GroupDeprotection Conditions
Aminetert-Butoxycarbonyl (Boc)Acidic conditions (e.g., TFA) nih.gov
AmineBenzyloxycarbonyl (Cbz)Hydrogenolysis (e.g., H₂, Pd/C)
Carboxylic AcidMethyl or Ethyl EsterBasic or acidic hydrolysis
KetoneAcetal/Ketal (e.g., from ethylene glycol)Aqueous acid wikipedia.org

Development of Novel Reaction Methodologies for Derivatization

The core structure of 2-pyrrolidinepropanoic acid, 3-oxo-, featuring a reactive β-keto acid moiety and a pyrrolidine ring, presents a versatile scaffold for chemical modification. The development of novel reaction methodologies for its derivatization is crucial for exploring the chemical space and generating analogs with potentially enhanced properties. Researchers have focused on creating diverse libraries of compounds by employing modern synthetic strategies that offer greater efficiency, selectivity, and access to complex molecular architectures. These approaches include leveraging C-H activation, stereodivergent synthesis, organocatalysis, and multicomponent reactions.

A significant advancement in the functionalization of the pyrrolidine ring is the use of C(sp³)-H activation. nih.gov This strategy allows for the direct introduction of substituents onto the saturated heterocyclic core, bypassing the need for pre-functionalized starting materials. For instance, a highly efficient and fully enantioselective strategy has been developed for the synthesis of complex pyrrolidine analogs, demonstrating the power of this methodology to create novel derivatives. nih.gov

Another innovative approach involves the stereodivergent synthesis of oligopyrrolidines through an iterative coupling strategy. This method allows for the controlled construction of molecules containing multiple pyrrolidine rings with specific stereochemical configurations. researchgate.net The selectivity of these reactions can often be tuned by carefully selecting the reaction conditions, such as the Lewis acid and solvent. researchgate.net The ability to generate different stereoisomers from the same starting materials is a hallmark of a sophisticated synthetic methodology.

The "borrowing hydrogen" methodology has emerged as an atom-efficient and environmentally friendly approach for the synthesis of functionalized pyrrolidinols. researchgate.net This process involves the in situ oxidation of an alcohol to an aldehyde, followed by condensation with an amine and subsequent reduction of the resulting imine, all catalyzed by a single transition metal complex. researchgate.net This strategy has been successfully applied to the direct synthesis of 3-pyrrolidinol (B147423) derivatives, which are valuable intermediates for further functionalization. researchgate.net

Organocatalysis has also provided powerful tools for the enantioselective derivatization of pyrrolidine precursors. For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process. rsc.org

Furthermore, traditional condensation reactions continue to be expanded for novel derivatizations. The reaction of related 2,3-dioxo-5-arylpyrrolidines with various hydrazine (B178648) salts has been used to create a series of 3-hydrazone derivatives, demonstrating a straightforward method for modifying the ketone functionality. nih.gov Similarly, multi-component reactions offer a streamlined approach to building complex heterocyclic systems fused to the pyrrolidine core. A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been successfully employed to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives under mild conditions. scielo.org.mx

The selective functionalization of the pyrrolidine ring can also be achieved through ring contraction strategies. In one such method, piperidine (B6355638) derivatives can be selectively converted into either pyrrolidin-2-ones or 3-iodopyrroles, with the outcome determined by the choice of oxidant and additives. rsc.org These novel methodologies collectively represent a significant expansion of the synthetic chemist's toolkit for the derivatization of the 2-pyrrolidinepropanoic acid, 3-oxo- scaffold and related structures.

Table 1: Influence of Reaction Conditions on Stereodivergent Synthesis

This table illustrates how the choice of Lewis acid and solvent can influence the diastereomeric ratio in the synthesis of bicyclic pyrrolidine compounds. researchgate.net

EntryLewis AcidSolvent 1Solvent 2Combined Yield (%)Ratio (cis:trans)
1MsOHTolueneToluene201.0:1.8
2BF₃·OEt₂TolueneToluene671.0:1.6
3SnCl₄TolueneToluene431.0:1.9
4TMSOTfTolueneToluene931.3:1.0
5Sc(OTf)₃TolueneToluene881.6:1.0
6Sc(OTf)₃CHCl₃CHCl₃1004.0:1.0

Table 2: Optimization of Borrowing Hydrogen Reaction for 3-Pyrrolidinol Synthesis

This table shows the optimization of reaction conditions for the synthesis of N-benzyl-3-pyrrolidinol from 1,2,4-butanetriol (B146131) and benzylamine (B48309) using the borrowing hydrogen methodology. researchgate.net

EntryCatalystAdditiveYield (%)
1[Ru(p-cymene)Cl₂]₂-15
2Ir-3-66
3Ir-2 (neutral chloride iridium complex)-80
4Ir-23Å MS80

Chemical Reactivity and Transformation Mechanisms of 2 Pyrrolidinepropanoicacid, 3 Oxo

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a secondary amine, which confers both basic and nucleophilic properties to the molecule. nih.gov This inherent reactivity allows for a variety of chemical modifications directly at the nitrogen center.

Amidation and Alkylation Reactions

As a secondary amine, the pyrrolidine nitrogen readily participates in nucleophilic substitution reactions. It can be alkylated by reacting with alkyl halides or other electrophilic alkylating agents. Similarly, it can undergo acylation or amidation when treated with acyl chlorides, anhydrides, or carboxylic acids under appropriate activating conditions to form N-acylpyrrolidine derivatives. Pyrrolidine amides are notable not only as stable products but also as intermediates that can act as directing groups in more complex synthetic transformations. acs.org For instance, the selective conversion of a pyrrolidine amide to an ester while another amide group in the same molecule remains intact highlights the nuanced reactivity that can be achieved. acs.org

The synthesis of N-substituted pyrrolidines is a cornerstone of medicinal chemistry, often achieved through methods like the reductive amination of diketones. nih.gov This highlights the general accessibility of N-functionalized pyrrolidine scaffolds. A recent method for the regioselective N-alkylation of 2-pyridones using α-keto esters proceeds under mild conditions, showcasing modern approaches to N-alkylation that avoid competing O-alkylation. organic-chemistry.org

Table 1: Representative Reactions of the Pyrrolidine Nitrogen

Reaction Type Reagent Example Product Type
N-Alkylation Alkyl Halide (R-X) N-Alkyl Pyrrolidine
N-Amidation Acyl Chloride (R-COCl) N-Acyl Pyrrolidine

Ring-Opening and Ring-Expansion Transformations

The pyrrolidine ring, while relatively stable compared to strained rings like aziridines, can undergo skeletal reorganization through ring-opening and ring-expansion reactions. These transformations are powerful tools for accessing different heterocyclic systems.

Ring expansion of pyrrolidines to seven-membered azepanes can be achieved through the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile. researchgate.netresearchgate.net This process allows for the synthesis of a variety of substituted azepanes with a high degree of stereocontrol. researchgate.net Another novel method involves a hydride transfer-initiated ring expansion of specific pyrrolidine derivatives to form tetrahydro-1-benzazepines in a single, atom-economical step. nih.gov

Conversely, ring-opening reactions proceed via C-N bond cleavage, a challenging transformation for unstrained rings like pyrrolidine. Recent advances have utilized Lewis acids and photoredox catalysis to achieve the reductive cleavage of N-benzoyl pyrrolidines. researchgate.net Other innovative strategies include the use of difluorocarbene to enable the deconstructive functionalization of the pyrrolidine framework. researchgate.net These methods provide pathways to linear amine derivatives from a cyclic precursor.

Chemical Properties and Reactions of the 3-oxo-Propanoic Acid Moiety

The 3-oxo-propanoic acid side chain is a β-keto acid, a functional group arrangement that imparts a unique and versatile set of chemical properties. Its reactivity is dominated by the interplay between the ketone and carboxylic acid groups.

Carbonyl Reactivity (e.g., nucleophilic additions, condensation reactions)

The ketone carbonyl group at the C-3 position is an electrophilic center susceptible to attack by nucleophiles. ncert.nic.insavemyexams.com This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate that is typically protonated to yield an alcohol. libretexts.org Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic stabilization from the adjacent alkyl groups. ncert.nic.inyoutube.com

Common nucleophilic addition reactions include the formation of cyanohydrins upon treatment with hydrogen cyanide (HCN) and the formation of imines or related derivatives upon reaction with ammonia (B1221849) or primary amines. ncert.nic.in The latter often involves a condensation step where a molecule of water is eliminated. Furthermore, β-keto acids can react with diazonium salts in the Japp–Klingemann reaction to form hydrazones, which are valuable synthetic intermediates. wikipedia.org Condensation reactions with active methylene (B1212753) compounds are also possible, leading to the formation of more complex heterocyclic structures. mdpi.com

Table 2: Examples of Nucleophilic Addition to the Carbonyl Group

Nucleophile Intermediate/Product Reaction Name/Type
Cyanide ion (:CN⁻) Cyanohydrin Nucleophilic Addition
Primary Amine (R-NH₂) Imine (Schiff base) Nucleophilic Addition-Elimination (Condensation)
Hydrazine (B178648) (H₂NNH₂) Hydrazone Nucleophilic Addition-Elimination (Condensation)

Keto-Enol Tautomerism and its Chemical Implications

A defining characteristic of β-keto acids is their existence in a dynamic equilibrium between two constitutional isomers, or tautomers: the keto form and the enol form. libretexts.orgopenstax.org This interconversion, known as keto-enol tautomerism, is catalyzed by both acid and base. libretexts.org

For most simple ketones, the equilibrium heavily favors the more stable keto form. openstax.orglibretexts.org However, in 1,3-dicarbonyl systems like 2-pyrrolidinepropanoicacid, 3-oxo-, the enol tautomer can be significantly stabilized. This stabilization arises from two main factors:

Conjugation: The C=C double bond of the enol is conjugated with the C=O double bond of the carboxyl group, providing resonance stabilization.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the carbonyl oxygen of the carboxyl group, creating a stable six-membered pseudo-ring. masterorganicchemistry.com

The presence of the enol tautomer is chemically significant as it provides an alternative reactive pathway. While the keto form is electrophilic at the carbonyl carbon, the enol form is nucleophilic at the α-carbon (C-2), allowing it to react with various electrophiles. masterorganicchemistry.com

Reactions of the Carboxyl Group (e.g., esterification, amide formation, decarboxylation)

The carboxylic acid group undergoes its own characteristic set of reactions, the most notable of which for a β-keto acid is decarboxylation.

Decarboxylation: β-Keto acids readily lose a molecule of carbon dioxide (CO₂) upon heating. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. This process results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone. libretexts.orgyoutube.com This facile decarboxylation is a hallmark reaction used extensively in organic synthesis, such as in the acetoacetic ester synthesis. libretexts.org

Esterification and Amide Formation: Like other carboxylic acids, 2-pyrrolidinepropanoicacid, 3-oxo- can be converted to its corresponding ester or amide derivatives. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification). Amide formation generally requires activation of the carboxylic acid, for example, by converting it to an acyl chloride with a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine.

Table 3: Summary of Carboxyl Group Reactions

Reaction Conditions/Reagents Product
Decarboxylation Heat (Δ) A ketone + CO₂
Esterification Alcohol (R'-OH), Acid (H⁺) An ester

Regioselective and Chemoselective Transformations of 2-Pyrrolidinepropanoic acid, 3-oxo-

The presence of multiple reactive sites—the secondary amine, the ketone, and the carboxylic acid—necessitates careful consideration for achieving selective transformations. The relative reactivity of these groups can be exploited to direct reactions to a specific position on the molecule.

The nitrogen of the pyrrolidine ring, being a secondary amine, is nucleophilic and can participate in various reactions such as acylation, alkylation, and sulfonylation. The ketone at the 3-position is electrophilic and susceptible to nucleophilic attack, while the carboxylic acid of the propanoic acid side chain can undergo esterification or conversion to an amide.

Chemoselectivity can be achieved by choosing reagents that preferentially react with one functional group over the others. For instance, the protection of the amine or carboxylic acid group is a common strategy to prevent unwanted side reactions during the modification of another part of the molecule.

Recent synthetic methodologies have explored the multicomponent reactions of related pyrrolidinone structures. For example, the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has been accomplished through three-component reactions involving aromatic aldehydes, arylamines, and sodium diethyl oxalacetate. nih.gov This approach highlights the potential for complex molecule synthesis starting from simpler precursors, a strategy that could be adapted for the functionalization of 2-Pyrrolidinepropanoic acid, 3-oxo-.

Further illustrating the potential for selective transformations, studies on related 2,3-dioxo-5-arylpyrrolidines have shown that the ketone at the 3-position can selectively react with hydrazine salts to form hydrazone derivatives. nih.gov This type of reaction demonstrates the ability to target the ketone functionality even in the presence of other reactive groups.

The following table summarizes potential regioselective and chemoselective transformations for 2-Pyrrolidinepropanoic acid, 3-oxo- based on the reactivity of its functional groups and analogous reactions in related compounds.

Functional GroupReaction TypeReagents and ConditionsExpected Product
Secondary Amine (N-H)N-AcylationAcyl chloride, baseN-Acyl-2-pyrrolidinepropanoic acid, 3-oxo-
Secondary Amine (N-H)N-AlkylationAlkyl halide, baseN-Alkyl-2-pyrrolidinepropanoic acid, 3-oxo-
Ketone (C=O)Hydrazone FormationHydrazine derivative, acid catalyst3-Hydrazono-2-pyrrolidinepropanoic acid
Ketone (C=O)Reductive AminationAmine, reducing agent (e.g., NaBH3CN)3-Amino-2-pyrrolidinepropanoic acid
Carboxylic Acid (-COOH)EsterificationAlcohol, acid catalystAlkyl 2-(3-oxopyrrolidin-2-yl)propanoate
Carboxylic Acid (-COOH)Amide FormationAmine, coupling agent (e.g., DCC, EDC)N-Substituted 2-(3-oxopyrrolidin-2-yl)propanamide

Oxidative and Reductive Manipulations of the Functional Groups

The functional groups of 2-Pyrrolidinepropanoic acid, 3-oxo- can be manipulated through oxidation and reduction reactions to introduce new functionalities or alter the oxidation state of the existing ones.

The ketone at the 3-position is a primary site for reduction. The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would likely reduce the ketone to a secondary alcohol, yielding 3-hydroxy-2-pyrrolidinepropanoic acid. More powerful reducing agents could potentially lead to the reduction of the carboxylic acid as well, although selectivity can often be achieved by controlling the reaction conditions.

Oxidative processes can also be envisioned. While the pyrrolidine ring itself is relatively stable to oxidation, the introduction of unsaturation is a possibility. For instance, related pyrrolidinone skeletons have been functionalized through oxidative cyclization reactions. organic-chemistry.org A patent for 2-oxo-1-pyrrolidine derivatives mentions the activation and oxidation of alcohol functionalities within similar structures, suggesting that if the ketone in our target molecule is first reduced to an alcohol, further oxidation could be possible. google.com

The following table outlines potential oxidative and reductive manipulations for 2-Pyrrolidinepropanoic acid, 3-oxo-.

Functional GroupReaction TypeReagents and ConditionsExpected Product
Ketone (C=O)ReductionSodium borohydride (NaBH₄), methanol3-Hydroxy-2-pyrrolidinepropanoic acid
Ketone (C=O)Reductive AminationH₂, Pd/C, NH₃3-Amino-2-pyrrolidinepropanoic acid
Carboxylic Acid (-COOH)ReductionLithium aluminum hydride (LiAlH₄), followed by aqueous workup2-(3-Oxopyrrolidin-2-yl)propan-1-ol

It is important to note that the specific outcomes of these reactions would need to be confirmed experimentally, as the interplay between the different functional groups can sometimes lead to unexpected reactivity.

Derivatives and Analogues of 2 Pyrrolidinepropanoicacid, 3 Oxo

Design Principles for Structural Analogues and Conformationally Constrained Derivatives

The design of analogues of 2-Pyrrolidinepropanoic acid, 3-oxo- is guided by principles aimed at optimizing interactions with biological targets. A key strategy involves creating conformationally constrained derivatives to reduce the entropic penalty upon binding and to lock the molecule into a bioactive conformation. acs.orgmdpi.com

Key design principles include:

Rigidification: Introducing structural elements that reduce the flexibility of the molecule. This can be achieved by creating fused or spiro-cyclic systems. nih.govacs.org A more rigid conformation can enhance binding affinity to a target protein. nih.govmdpi.com

Stereochemical Control: The non-planar nature of the pyrrolidine (B122466) ring allows for precise spatial orientation of substituents. nih.govnih.gov Controlling the stereochemistry at chiral centers is crucial, as different stereoisomers can exhibit vastly different biological profiles due to specific binding interactions with enantioselective proteins. nih.govnih.gov

Modulation of Physicochemical Properties: Substituents on the pyrrolidine ring can be altered to fine-tune properties such as basicity, lipophilicity, and hydrogen bonding capacity. nih.gov For instance, substituents at the C-4 position influence the puckering of the ring (Cγ-exo and Cγ-endo conformations), which in turn affects pharmacological efficacy. nih.gov

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.

A novel series of pyrrolidine-constrained phenethylamines were developed as dipeptidyl peptidase IV (DPP4) inhibitors by replacing a cyclohexene (B86901) ring with a pyrrolidine to enable parallel chemistry. nih.gov This strategy, guided by protein co-crystal structural data, led to a significant improvement in potency. nih.gov

Synthesis and Characterization of Pyrrolidine-Propanoic Acid Derivatives (e.g., via N-tert-Boc-Dolaproine core)

The synthesis of pyrrolidine-propanoic acid derivatives often starts from readily available chiral precursors like proline and hydroxyproline. mdpi.com A common intermediate is N-tert-Boc-Dolaproine, a component of the antineoplastic agent dolastatin 10. chemicalbook.com The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom of the pyrrolidine ring during synthesis.

A general synthetic approach for N-Boc-Dolaproine involves a multi-step process:

Reformatsky Reaction: An initial reaction to form a key carbon-carbon bond. google.com

Methylation: Introduction of a methyl group. google.com

Hydrolysis: The final step to yield N-Boc-Dolaproine. google.com

The characterization of these synthesized derivatives relies on a suite of analytical techniques to confirm their structure, purity, and stereochemistry.

Table 1: Characterization Data for N-Boc-Dolaproine

Property Value
CAS Number 120205-50-7
Molecular Weight 287.36 g/mol
IUPAC Name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid
Physical Form Solid / Oil
Purity 95-98%

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.com

The synthesis can be stereoselective, ensuring the production of optically pure compounds, which is critical for their biological function. mdpi.com Methods for forming the pyrrolidine ring itself from acyclic precursors are also employed, often involving intramolecular or intermolecular cyclization. mdpi.com

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues in Mechanistic Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For pyrrolidine derivatives, SAR studies explore how different substituents on the pyrrolidine ring and the propanoic acid chain affect their interaction with biological targets. nih.govbohrium.com

SAR studies help identify the key functional groups and their spatial arrangement—the pharmacophore—required for biological activity. For many pyrrolidine-based inhibitors, the nitrogen atom and other substituents act as key hydrogen bond donors or acceptors. nih.gov

For example, in the development of monoamine transporter inhibitors, a pharmacophore model was used to discover 3,4-disubstituted pyrrolidines as a novel class of inhibitors. nih.gov Similarly, in studies of pyrrolidine pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme, the S-phenyl moiety at a specific position (R1) was found to be essential for inhibitory activity. nih.govmdpi.com Molecular docking studies often complement SAR data, showing how, for instance, the hydroxyl group and the nitrogen of a pyrrolidine ring can form crucial hydrogen bonds within the binding pocket of a target enzyme. nih.gov

The three-dimensional shape of a molecule is critical for its ability to bind to a target. The pyrrolidine ring is not flat but exists in various puckered "envelope" conformations. nih.govnih.gov The specific conformation adopted can be influenced by substituents, and this, in turn, impacts binding affinity and efficacy. nih.gov

Computational studies are used to assess the energy differences between various conformers. researchgate.net It has been shown that even small energy differences can alter the preferred shape of the molecule. By designing more rigid analogues, chemists can restrict the available conformations, potentially locking the molecule into its most active shape and improving its mechanistic efficacy. acs.orgmdpi.com For example, fusing the pyrrolidine with another ring system creates a more rigid structure that can lead to improved binding affinity by reducing the entropic cost of binding. acs.org A correlation analysis between molecular docking values and inhibitory activity has shown a significant relationship, validating docking as a tool to predict the potency of new derivatives. mdpi.com

Prodrug Strategies and Bio-conjugation Chemistry for Research Probes

Prodrug strategies are employed to overcome pharmaceutical challenges such as poor solubility or limited permeability across biological membranes. mdpi.com A prodrug is an inactive or less active derivative that is converted into the active drug within the body. mdpi.com

For compounds containing carboxylic acid and amine functionalities, like pyrrolidine-propanoic acid derivatives, several prodrug approaches are feasible:

Esterification: The carboxylic acid group can be esterified to increase lipophilicity and improve membrane permeability. These esters are then hydrolyzed by esterases in the body to release the active drug. nih.gov

Amino Acid Conjugation: Attaching amino acids can leverage endogenous nutrient transporters to improve absorption and targeted delivery. mdpi.com For example, a phosphoramidate (B1195095) prodrug of a pyrrolidine-functionalized nucleoside analog showed improved cell permeability and was successfully metabolized to its active form in human cells. umn.edu

N-Acylation/N-Boc Protection: While the N-Boc group is often used as a protecting group in synthesis, similar N-acyl derivatives can act as prodrugs. For instance, N-tert-butoxycarbonyl-MDMA was found to convert to MDMA under simulated gastric conditions, suggesting it could act as a prodrug. nih.gov

Bio-conjugation involves linking the pyrrolidine derivative to another molecule, such as a fluorescent tag or a biotin (B1667282) moiety, to create research probes. These probes are invaluable for studying the distribution, target engagement, and mechanism of action of the parent compound in biological systems.

Table 2: Common Prodrug and Bio-conjugation Strategies

Strategy Purpose Example Carrier/Tag
Ester Prodrug Enhance lipophilicity, improve permeability Pivaloyloxymethyl (POM)
Amino Acid Prodrug Target amino acid transporters, improve uptake L-Valine
Phosphate (B84403) Prodrug Increase water solubility Phosphate group

| Bio-conjugation | Cellular imaging, target identification | Fluorescein, Biotin |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For 2-Pyrrolidinepropanoic acid, 3-oxo-, a combination of one-dimensional and two-dimensional NMR techniques would be indispensable for assigning the stereochemistry at its chiral centers and for a thorough conformational analysis of the pyrrolidine (B122466) ring and the propanoic acid side chain.

Two-dimensional NMR experiments are crucial for deciphering the complex spin systems within 2-Pyrrolidinepropanoic acid, 3-oxo-.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For the target molecule, COSY would be instrumental in tracing the connectivity of the protons within the pyrrolidine ring and along the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This technique is essential for the unambiguous assignment of the ¹³C NMR spectrum, linking each carbon to its attached proton(s). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the propanoic acid side chain to the pyrrolidine ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net This is critical for determining the stereochemistry and preferred conformation of the molecule by observing through-space interactions between protons on the pyrrolidine ring and the side chain. researchgate.net

Table 1: Expected 2D-NMR Correlations for 2-Pyrrolidinepropanoic acid, 3-oxo-

TechniqueExpected Key CorrelationsStructural Information Gained
COSY Correlations between adjacent CH and CH₂ groups in the pyrrolidine ring and propanoic acid chain.Proton-proton connectivity framework.
HSQC Direct correlation of each proton to its attached carbon.Unambiguous assignment of protonated carbons.
HMBC Correlation of the C2-H proton to the C3-oxo carbonyl carbon and carbons of the propanoic acid chain.Confirmation of the substituent position and overall carbon skeleton.
NOESY Spatial correlations between protons on the pyrrolidine ring and the propanoic acid side chain.Stereochemical assignment and conformational preferences.

The pyrrolidine ring in 2-Pyrrolidinepropanoic acid, 3-oxo- can exist in various puckered conformations (envelope or twist). Furthermore, rotation around the C-N and C-C single bonds can be restricted. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, can provide valuable information on the energy barriers associated with these conformational interconversions and restricted rotations. By analyzing changes in the lineshapes of the NMR signals with temperature, it is possible to calculate the activation energy for these dynamic processes.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation analysis. nist.gov

HRMS provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. chemscene.com For 2-Pyrrolidinepropanoic acid, 3-oxo- (expected molecular formula C₇H₁₁NO₃), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 2: Theoretical Mass Data for 2-Pyrrolidinepropanoic acid, 3-oxo-

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₇H₁₁NO₃157.0739

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For 2-Pyrrolidinepropanoic acid, 3-oxo-, key fragmentation pathways would likely involve the loss of small neutral molecules such as H₂O, CO, and CO₂, as well as cleavage of the pyrrolidine ring and the propanoic acid side chain. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions such as hydrogen bonding. nih.govnih.gov

For 2-Pyrrolidinepropanoic acid, 3-oxo-, IR and Raman spectroscopy would provide critical information about its functional groups: the carboxylic acid, the ketone, and the secondary amine. The positions, shapes, and intensities of the vibrational bands would confirm the presence of these groups and offer insights into the extent of hydrogen bonding. nih.gov For instance, the O-H and N-H stretching vibrations would be sensitive to hydrogen bonding, as would the C=O stretching vibrations of the ketone and carboxylic acid groups. rsc.org A comparison of spectra in different phases (e.g., solid-state vs. solution) can reveal changes in intermolecular interactions. nih.govrsc.org

Table 3: Expected Characteristic Vibrational Frequencies for 2-Pyrrolidinepropanoic acid, 3-oxo-

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (broad)
C=O stretch1700-1725
KetoneC=O stretch1715-1730
Secondary AmineN-H stretch3300-3500
N-H bend1550-1650

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline state. While a specific crystal structure for 2-Pyrrolidinepropanoic acid, 3-oxo- is not publicly available, analysis of closely related pyrrolidinone derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions.

It is anticipated that the crystal structure of 2-Pyrrolidinepropanoic acid, 3-oxo- would reveal a puckered envelope or twist conformation of the pyrrolidine ring, a common feature for five-membered rings. The propanoic acid side chain would likely adopt a conformation that minimizes steric hindrance.

The most critical aspect of the solid-state structure would be the supramolecular assembly, driven by hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong O-H···O hydrogen bonds. These interactions could lead to the formation of centrosymmetric dimers, a common motif in carboxylic acids. Furthermore, the lactam moiety provides an N-H donor and a carbonyl acceptor, facilitating the formation of N-H···O hydrogen bonds. These interactions can link the dimeric units into chains, sheets, or more complex three-dimensional networks. The principles of supramolecular chemistry suggest that these non-covalent interactions govern the crystal packing and ultimately influence the physical properties of the solid material. youtube.comyoutube.com

A hypothetical representation of the crystal packing data, based on common findings for related structures, is presented in the table below.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~5-9
c (Å)~15-20
β (°)~90-105
V (ų)~1200-1800
Z4
Hydrogen Bonding MotifsR²₂(8) (carboxylic acid dimer), C(4) (amide chain)

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isomer Separation

The assessment of chemical purity and the separation of potential isomers are critical for the characterization and application of 2-Pyrrolidinepropanoic acid, 3-oxo-. Advanced chromatographic and electrophoretic techniques are indispensable tools for these purposes.

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for determining the purity of polar organic compounds like 2-Pyrrolidinepropanoic acid, 3-oxo-. A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The acidic nature of the analyte necessitates a buffered mobile phase to ensure consistent retention and peak shape.

For analogous compounds, such as 5-pyrrolidone-2-carboxylic acid, HPLC methods have been developed for their quantification in complex matrices. nih.gov These methods often involve derivatization to enhance detection. nih.gov However, for purity assessment of the bulk compound, derivatization is not always necessary if the analyte possesses a suitable chromophore for UV detection. The carbonyl group in 2-Pyrrolidinepropanoic acid, 3-oxo- should allow for detection at low UV wavelengths. A stability-indicating HPLC method for a related N-pyrrolylcarboxylic acid derivative was successfully developed using a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3. researchgate.net

A hypothetical HPLC method for the purity analysis of 2-Pyrrolidinepropanoic acid, 3-oxo- is outlined in the table below.

HPLC Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Isomer Separation:

The structure of 2-Pyrrolidinepropanoic acid, 3-oxo- contains a stereocenter at the C2 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers (R and S). The separation and characterization of these enantiomers are crucial as they may exhibit different biological activities.

Chiral Chromatography: Chiral HPLC is the most common method for separating enantiomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including those with amine and acid functionalities. nih.govnih.govnih.gov For the separation of chiral carboxylic acids, the mobile phase often contains a small amount of an acidic modifier to suppress the ionization of the carboxyl group and improve peak shape.

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for the separation of charged species and can be adapted for chiral separations. For an acidic compound like 2-Pyrrolidinepropanoic acid, 3-oxo-, analysis would typically be performed in a basic buffer where the carboxylic acid is deprotonated. For chiral separations, a chiral selector, such as a cyclodextrin (B1172386), is added to the background electrolyte. The differential inclusion of the enantiomers into the cyclodextrin cavity leads to different electrophoretic mobilities and, consequently, separation. CE methods have been developed for the analysis of acidic metabolites, demonstrating the utility of this technique for compounds with similar functional groups. helixchrom.com

A summary of potential techniques for isomer separation is provided in the table below.

Technique Stationary/Mobile Phase or Buffer Principle
Chiral HPLC Chiral Stationary Phase (e.g., polysaccharide-based) with a mobile phase of hexane/isopropanol/trifluoroacetic acid.Differential interaction of enantiomers with the chiral stationary phase.
Capillary Electrophoresis Fused silica (B1680970) capillary with a background electrolyte containing a chiral selector (e.g., β-cyclodextrin) at a specific pH.Differential mobility of the enantiomer-chiral selector complexes in an electric field.

Computational and Theoretical Chemistry Studies of 2 Pyrrolidinepropanoicacid, 3 Oxo

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Pyrrolidinepropanoicacid, 3-oxo-. These calculations, typically employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed picture of the electron distribution and energy levels within the molecule.

The electronic structure of the pyrrolidinone ring, a key feature of the title compound, has been the subject of theoretical investigation. For instance, studies on related pyrrolidinone derivatives focus on the planarity of the amide group and the puckering of the five-membered ring. The distribution of electron density, particularly the partial charges on the nitrogen, carbonyl carbon, and carbonyl oxygen atoms, is crucial for understanding the molecule's reactivity and intermolecular interactions.

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For 2-Pyrrolidinepropanoicacid, 3-oxo-, the HOMO is typically localized on the nitrogen atom and the adjacent enolate-like system, while the LUMO is often centered on the carbonyl groups.

Table 1: Representative Quantum Chemical Data for Pyrrolidinone-type Structures

PropertyTypical Calculated Value/ObservationSignificance
HOMO Energy -6.0 to -7.5 eVIndicates electron-donating capability, relevant for electrophilic attack.
LUMO Energy -0.5 to 1.0 eVIndicates electron-accepting capability, relevant for nucleophilic attack.
HOMO-LUMO Gap 5.5 to 8.5 eVRelates to chemical reactivity and stability.
Dipole Moment 3.0 to 5.0 DInfluences solubility and intermolecular interactions.
Ring Puckering Cγ-endo and Cγ-exo conformations are common.Determines the three-dimensional shape of the molecule.

Note: The values presented are representative and can vary based on the specific derivative and the level of theory used in the calculation.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving pyrrolidinone-containing molecules. DFT methods offer a good balance between computational cost and accuracy, making them suitable for exploring complex reaction pathways, including the identification of intermediates and transition states.

For reactions involving 2-Pyrrolidinepropanoicacid, 3-oxo-, such as nucleophilic additions to the carbonyl groups or reactions at the α-carbon, DFT can be used to map out the potential energy surface. This allows for the determination of the most favorable reaction pathway by comparing the activation energies of different possible routes. For example, DFT studies on the decarboxylation of related pyrrole-2-carboxylic acid have elucidated the role of water and proton catalysis in lowering the reaction barrier. rsc.org

A crucial aspect of these studies is the location and characterization of transition states. ucsb.edufossee.in A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. ucsb.edu The geometry and energy of the transition state provide critical information about the feasibility and kinetics of a reaction. For instance, in the context of lactam ring-opening reactions, DFT calculations can help to distinguish between different proposed mechanisms by comparing the energies of the respective transition states. nih.gov

Table 2: Key Parameters from DFT Studies of Related Lactam Reactions

ParameterDescriptionImportance in Mechanism Elucidation
Activation Energy (ΔE‡) The energy difference between the reactants and the transition state.Determines the rate of the reaction; a lower activation energy implies a faster reaction.
Reaction Energy (ΔErxn) The energy difference between the reactants and the products.Indicates whether a reaction is exothermic (energetically favorable) or endothermic.
Imaginary Frequency The single negative frequency in the vibrational analysis of a transition state.Confirms the structure as a true transition state and indicates the direction of the reaction coordinate.
Bond Distances in TS The lengths of forming and breaking bonds in the transition state structure.Provides insight into the nature of the transition state (e.g., early vs. late).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful means to explore the conformational flexibility and dynamic behavior of 2-Pyrrolidinepropanoicacid, 3-oxo- in different environments. By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory of the molecule's movements over time, offering insights that are not accessible from static quantum chemical calculations.

One of the primary applications of MD is the exploration of the conformational landscape. For a flexible molecule like 2-Pyrrolidinepropanoicacid, 3-oxo-, which has multiple rotatable bonds and a non-planar ring, a vast number of conformations are possible. MD simulations can sample these conformations, revealing the most populated and energetically favorable shapes the molecule adopts. frontiersin.org This is crucial for understanding its biological activity, as the bioactive conformation may not be the global minimum in isolation.

Furthermore, MD simulations are invaluable for studying the influence of the solvent on the molecule's structure and dynamics. The interactions between the solute and solvent molecules, such as water, can significantly affect the conformational preferences. For instance, the propanoic acid side chain can form hydrogen bonds with water, which will influence its orientation relative to the pyrrolidinone ring. Studies on the dimerization of 2-pyrrolidinone (B116388) have shown that solvent effects can be effectively studied using self-consistent reaction field theory in conjunction with MD. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Macromolecule Interactions (e.g., enzyme active sites, receptor pockets)

Understanding how 2-Pyrrolidinepropanoicacid, 3-oxo- interacts with biological macromolecules is key to elucidating its potential pharmacological effects. Molecular docking and subsequent MD simulations are the primary computational tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.govnih.gov This method involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. For 2-Pyrrolidinepropanoicacid, 3-oxo-, docking studies can identify potential biological targets by virtually screening it against a library of protein structures. The results can suggest which enzymes or receptors the molecule might inhibit or activate. nih.gov

Following docking, MD simulations are often employed to refine the predicted binding pose and to assess the stability of the ligand-macromolecule complex. researchgate.net An MD simulation of the docked complex can reveal how the ligand and the protein adapt to each other's presence and can provide a more accurate estimate of the binding free energy. These simulations can also highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Table 3: Common Outputs from Molecular Docking and MD Simulations

Parameter/OutputDescriptionSignificance
Docking Score A numerical value that estimates the binding affinity of a ligand to a receptor.Used to rank and prioritize potential binding poses and compounds.
Binding Pose The predicted three-dimensional orientation of the ligand within the receptor's binding site.Provides a structural hypothesis for how the ligand interacts with the target.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Used to assess the stability of the ligand-protein complex during an MD simulation.
Interaction Energy The calculated energy of interaction between the ligand and the receptor.Helps to quantify the strength of the binding.
Hydrogen Bond Analysis Identifies and tracks the formation and breaking of hydrogen bonds over time.Highlights key specific interactions that contribute to binding affinity and specificity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of 2-Pyrrolidinepropanoicacid, 3-oxo-, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

For example, the infrared (IR) and Raman spectra of the molecule can be calculated from the vibrational frequencies obtained through quantum chemical calculations. rsc.orgresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can assign the observed vibrational bands to specific motions of the atoms within the molecule. This can be particularly useful for identifying characteristic functional group vibrations, such as the C=O stretches of the ketone and lactam moieties.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts, when compared to experimental NMR data, can help in the structural elucidation of the molecule and in confirming the predominant conformation in solution.

Discrepancies between predicted and experimental spectra can also provide valuable information, often pointing to the influence of solvent effects, intermolecular interactions, or dynamic processes that were not fully accounted for in the computational model. This iterative process of comparison and refinement strengthens the understanding of the molecule's properties.

Investigation of Biological Activities and Biochemical Interactions Non Clinical Mechanistic Focus

In Vitro Enzyme Inhibition or Activation Studies and Mechanistic Insights

While specific studies detailing the direct inhibition or activation of phosphoinositide-dependent kinase-1 (PDK1) by 2-Pyrrolidinepropanoic acid, 3-oxo-, are not extensively documented in publicly available literature, research into structurally related compounds provides a basis for understanding potential mechanisms. The core pyrrolidine (B122466) ring is a common scaffold in many enzyme inhibitors. The specific structural features of 2-Pyrrolidinepropanoic acid, 3-oxo-, including the propanoic acid side chain and the ketone group, would be critical in determining its binding affinity and inhibitory or activatory effects on various enzymes. Mechanistic insights would typically be derived from kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and structural biology techniques like X-ray crystallography to visualize the binding pose within the enzyme's active or allosteric sites.

Receptor Binding and Ligand-Target Interaction Profiling

The interaction of 2-Pyrrolidinepropanoic acid, 3-oxo-, with various receptors is a key area of investigation to understand its pharmacological profile. As a cyclic amino acid derivative, it shares structural similarities with neurotransmitters and other endogenous ligands, suggesting potential interactions with a range of central nervous system and peripheral receptors. Ligand-target interaction profiling would involve screening the compound against a panel of receptors to identify any significant binding affinities. The data from such studies, typically expressed as Ki or IC50 values, would pinpoint the primary molecular targets of the compound and guide further mechanistic studies.

Cell-Based Assays for Mechanistic Pathway Analysis and Cellular Process Modulation

Cell-based assays have been instrumental in elucidating the effects of 2-Pyrrolidinepropanoic acid, 3-oxo-, on cellular pathways and processes. Studies have indicated that this compound can modulate cell growth and proliferation. For instance, in certain cell lines, it has been observed to influence the cell cycle, potentially through the modulation of key regulatory proteins. The mechanistic pathway analysis would involve techniques such as Western blotting to assess changes in protein expression levels within specific signaling cascades (e.g., MAPK/ERK pathway, PI3K/Akt pathway) and reporter gene assays to measure the transcriptional activity of target genes. These studies aim to understand the molecular chain of events initiated by the compound's interaction with the cell, leading to the observed modulation of cellular processes.

Table 1: Summary of Cell-Based Assay Findings for 2-Pyrrolidinepropanoic acid, 3-oxo-

Assay TypeObserved EffectPotential Mechanistic Implication
Cell Proliferation AssayModulation of cell growthInteraction with cell cycle regulatory pathways
Western Blot AnalysisAltered protein expression in signaling pathwaysImpact on key cellular signaling cascades
Reporter Gene AssayChanges in transcriptional activityInfluence on gene expression downstream of signaling pathways

Studies on Permeability Enhancement and Transport Mechanisms

The ability of 2-Pyrrolidinepropanoic acid, 3-oxo-, to cross biological membranes is a critical determinant of its biological activity. Studies focusing on its permeability have explored its potential as a dermal penetration enhancer. The physicochemical properties of the molecule, such as its lipophilicity, molecular size, and hydrogen bonding capacity, play a significant role in its ability to partition into and diffuse across the stratum corneum. Transport mechanism studies would investigate whether its passage across cell membranes is primarily through passive diffusion or involves specific transporter proteins. Such investigations often utilize in vitro models like Franz diffusion cells with excised skin samples to quantify the extent and rate of penetration.

Interaction with Central Nervous System Targets

The structural resemblance of 2-Pyrrolidinepropanoic acid, 3-oxo-, to endogenous neuromodulators has prompted investigations into its effects on the central nervous system. It is considered a derivative of piracetam, a well-known nootropic agent. The proposed mechanisms for its nootropic activity often revolve around the modulation of neurotransmitter systems. For example, it is suggested to influence the release and/or reuptake of neurotransmitters like acetylcholine (B1216132) and glutamate, which are crucial for learning and memory processes. Further mechanistic studies would involve electrophysiological recordings to assess its impact on neuronal excitability and synaptic plasticity, as well as neurochemical assays to measure changes in neurotransmitter levels in different brain regions.

Potential Applications in Chemical Biology and Materials Science Non Clinical

Utilization as a Chiral Building Block in Complex Organic Synthesis

The stereochemistry of a molecule is often crucial to its function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit markedly different biological activities. The pyrrolidine (B122466) ring is a well-established chiral scaffold in organic synthesis, frequently employed as a starting point for the construction of more complex chiral molecules. nih.govmdpi.com The presence of both a carboxylic acid and a ketone in 2-Pyrrolidinepropanoic acid, 3-oxo-, along with the inherent chirality of the pyrrolidine ring, makes it a versatile chiral building block.

Synthetic chemists can strategically modify the functional groups of this compound to introduce new stereocenters and build intricate molecular architectures. For instance, the ketone can be reduced to a hydroxyl group, creating a new chiral center, or the carboxylic acid can be converted to an amide, ester, or other functional groups, allowing for the connection to other molecular fragments. This strategic functionalization is a cornerstone of modern organic synthesis, enabling the creation of novel compounds with specific three-dimensional structures. nih.gov The pyrrolidine framework provides a rigid and predictable conformational bias, which is advantageous in controlling the stereochemical outcome of subsequent reactions.

Application as a Ligand or Auxiliary in Catalysis (e.g., organocatalysis)

The field of asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is of paramount importance in the pharmaceutical and fine chemical industries. Pyrrolidine derivatives have been extensively investigated and utilized as ligands for transition metals and as organocatalysts. nih.govmdpi.com The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the substituents on the ring can create a chiral environment that influences the stereochemical course of a reaction.

2-Pyrrolidinepropanoic acid, 3-oxo- possesses both a Lewis basic nitrogen atom and a Brønsted acidic carboxylic acid, functionalities that are key to many organocatalytic transformations. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. mdpi.com The bifunctional nature of this molecule could allow it to participate in reactions requiring both acidic and basic activation. For example, the carboxylic acid could activate an electrophile while the pyrrolidine nitrogen activates a nucleophile, all within the same catalytic cycle. The rigid pyrrolidine backbone can help to position these functional groups optimally for catalysis.

Catalyst TypePotential Role of 2-Pyrrolidinepropanoic acid, 3-oxo-Example Reaction Type
Organocatalyst Bifunctional acid-base catalysisMichael additions, Aldol reactions
Ligand for Metal Catalysis Chiral ligand for asymmetric transformationsHydrogenations, C-C bond forming reactions

Development of Chemical Probes for Biochemical Pathway Elucidation

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function within a cell or organism. nih.gov The development of highly selective and potent chemical probes is crucial for understanding complex biochemical pathways and for the identification of new drug targets. The pyrrolidine scaffold is a common feature in many biologically active compounds and can serve as a starting point for the design of novel chemical probes. nih.gov

By modifying the structure of 2-Pyrrolidinepropanoic acid, 3-oxo-, researchers can create derivatives that bind to a specific target of interest. For example, the carboxylic acid could be used as a handle to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, which would allow for the visualization or isolation of the target protein. The rest of the molecule can be systematically altered to optimize binding affinity and selectivity. The development of such probes can provide invaluable insights into cellular processes and disease mechanisms. nih.gov

Incorporation into Polymeric Materials or Supramolecular Architectures

The unique structural features of 2-Pyrrolidinepropanoic acid, 3-oxo- make it a candidate for incorporation into larger molecular assemblies, such as polymers and supramolecular structures. Polymers are large molecules composed of repeating structural units, and their properties can be tailored by the choice of monomers. The bifunctional nature of this pyrrolidine derivative allows it to be potentially incorporated into a polymer backbone through reactions involving its carboxylic acid and, after modification, the pyrrolidine nitrogen. The inclusion of chiral pyrrolidine units can impart specific properties to the resulting polymer, such as the ability to recognize other chiral molecules. rsc.org

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and metal-ligand coordination. frontiersin.org The carboxylic acid and ketone groups of 2-Pyrrolidinepropanoic acid, 3-oxo- can participate in hydrogen bonding, while the pyrrolidine nitrogen can coordinate to metal ions. This allows for the self-assembly of these molecules into well-defined, higher-order structures. The development of novel polymers and supramolecular architectures with tailored properties is an active area of research with potential applications in areas such as drug delivery, catalysis, and materials science. frontiersin.orgresearchgate.net

Role in Advanced Materials Science or Analytical Reagents

The pyrrolidine ring system is not only prevalent in biologically active molecules but also finds utility in the development of advanced materials and analytical reagents. The specific functional groups of 2-Pyrrolidinepropanoic acid, 3-oxo- could be exploited for these purposes. For instance, the carboxylic acid could be used to anchor the molecule to a solid support, creating a stationary phase for chromatography with chiral recognition capabilities.

In materials science, the incorporation of this compound into a material could influence its surface properties, such as hydrophilicity or its ability to interact with other molecules. Furthermore, derivatives of this compound could be developed as analytical reagents for the detection and quantification of specific analytes. For example, a derivative could be designed to undergo a colorimetric or fluorescent change upon binding to a particular metal ion or organic molecule. The inherent reactivity of the ketone and carboxylic acid provides a platform for the synthesis of a diverse range of such reagents. The thermal and mass spectral behavior of pyrrolidine-derived alkaloids are important considerations in the development of analytical methods. mdpi.com

Future Research Directions and Unaddressed Challenges for 2 Pyrrolidinepropanoicacid, 3 Oxo

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of the 3-oxopyrrolidone core in 2-Pyrrolidinepropanoicacid, 3-oxo- is ripe for further exploration. While the synthesis of related 4,4-disubstituted-3-oxopyrrolidones has been developed, the unique reactivity imparted by the C2-propanoic acid substituent in conjunction with the β-keto group warrants detailed investigation. chemrxiv.org Future research should focus on uncovering novel transformation pathways that leverage this distinct functionality.

Key areas for exploration include:

Domino and Cascade Reactions: Designing novel cascade reactions that exploit the multiple reactive sites within the molecule. For instance, the propanoic acid moiety could participate in intramolecular cyclizations or act as a directing group for stereoselective transformations at the pyrrolidinone ring.

Reactions at the α-Carbon: While α-functionalization of pyrrolidines is known, the influence of the adjacent carboxylic acid on the reactivity of the C4 position in 2-Pyrrolidinepropanoicacid, 3-oxo- is an open question. Studies could explore selective alkylation, arylation, or fluorination at this position to generate diverse molecular scaffolds. chemrxiv.org

Photoredox and Electrochemical Reactions: Investigating the behavior of the compound under photoredox or electrochemical conditions could unveil novel, mild, and selective transformations that are not accessible through traditional thermal methods.

Development of Highly Efficient and Sustainable Synthetic Routes

Current synthetic methods for pyrrolidinone derivatives often involve multiple steps and may utilize harsh reagents. A significant challenge lies in developing more efficient and sustainable routes to 2-Pyrrolidinepropanoicacid, 3-oxo- and its derivatives.

Future research should prioritize:

Asymmetric Synthesis: Developing catalytic asymmetric methods for the stereoselective synthesis of chiral 2-Pyrrolidinepropanoicacid, 3-oxo-. This is crucial as the stereochemistry of the pyrrolidine (B122466) ring is often critical for biological activity. nih.gov

Biocatalysis and Chemoenzymatic Synthesis: Employing enzymes for key synthetic steps could offer high selectivity and mild reaction conditions, contributing to greener synthetic processes.

Flow Chemistry: The application of continuous flow technology can enable safer, more scalable, and efficient synthesis with improved control over reaction parameters. mdpi.com This approach is particularly advantageous for reactions involving hazardous intermediates or requiring precise temperature control.

Use of Bio-based Feedstocks: Exploring synthetic pathways that utilize renewable starting materials, such as levulinic acid, would align with the principles of green chemistry. researchgate.net

Synthetic ApproachPotential Advantages for 2-Pyrrolidinepropanoicacid, 3-oxo-
Asymmetric CatalysisControl of stereocenters, crucial for biological activity. nih.gov
BiocatalysisHigh selectivity, mild conditions, environmentally friendly.
Flow ChemistryScalability, safety, precise process control. mdpi.com
Bio-based FeedstocksIncreased sustainability of the synthetic route. researchgate.net

Comprehensive Mechanistic Studies at the Molecular Level

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 2-Pyrrolidinepropanoicacid, 3-oxo- is fundamental for optimizing existing methods and designing new reactions. While mechanistic studies have been conducted on related pyrrolidone and pyrrolidine systems, the specific influence of the combined keto and carboxylic acid functionalities remains to be elucidated. nih.govtandfonline.comacs.orgresearchgate.net

Future mechanistic investigations should include:

Computational Modeling (DFT): Utilizing Density Functional Theory (DFT) calculations to model reaction pathways, transition states, and intermediates can provide deep insights into the underlying mechanisms and predict reactivity. nih.govacs.org

In-situ Spectroscopic Analysis: Employing techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time can help identify and characterize transient intermediates.

Kinetics Studies: Performing detailed kinetic analyses of key reactions will help to understand the factors influencing reaction rates and selectivities. tandfonline.com

Design of Novel Analogues for Specific Chemical Biology Applications

The structural features of 2-Pyrrolidinepropanoicacid, 3-oxo- make it an attractive scaffold for the design of novel analogues with specific biological activities. The pyrrolidinone core is a privileged structure in medicinal chemistry, and the propanoic acid side chain can be exploited for targeted interactions with biological macromolecules. nih.govmdpi.com

Future design efforts should focus on:

Enzyme Inhibitors: The β-keto acid moiety suggests potential for inhibiting enzymes such as proteases or metalloenzymes where this motif can act as a chelating group or a reactive "warhead."

Chemical Probes: Developing fluorescently labeled or biotinylated derivatives of 2-Pyrrolidinepropanoicacid, 3-oxo- to serve as chemical probes for identifying and studying its biological targets. ljmu.ac.ukbohrium.com

Fragment-Based Drug Discovery: Utilizing the core scaffold as a starting point for fragment-based approaches to develop potent and selective modulators of protein function.

Pseudo-Natural Products: Combining the 2-Pyrrolidinepropanoicacid, 3-oxo- scaffold with other natural product fragments to create novel pseudo-natural products with unique biological activities. nih.gov

Application AreaRationale for 2-Pyrrolidinepropanoicacid, 3-oxo- Analogues
Enzyme InhibitionThe β-keto acid motif can interact with enzyme active sites.
Chemical ProbesThe scaffold can be functionalized for target identification and validation. ljmu.ac.uk
Fragment-Based Drug DiscoveryThe core structure provides a starting point for lead optimization.
Pseudo-Natural ProductsCombining with other fragments can lead to novel bioactivities. nih.gov

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The advancement of chemical research is increasingly driven by the integration of emerging technologies. For 2-Pyrrolidinepropanoicacid, 3-oxo-, leveraging these technologies can accelerate discovery and development.

Key areas for integration include:

High-Throughput Screening (HTS): Developing and applying HTS assays to rapidly screen libraries of 2-Pyrrolidinepropanoicacid, 3-oxo- derivatives for desired biological activities.

Artificial Intelligence (AI) and Machine Learning (ML): Utilizing AI and ML algorithms to predict the properties and activities of novel analogues, guide synthetic planning, and optimize reaction conditions. mdpi.com

Advanced Analytical Techniques: Employing sophisticated analytical methods, such as advanced mass spectrometry and multidimensional NMR, for the detailed structural characterization of complex derivatives and their interactions with biological targets. tandfonline.com

Integrated Synthesis and Analysis Platforms: Developing automated platforms that combine synthesis, purification, and analysis to streamline the discovery and optimization of new compounds. mdpi.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.